![molecular formula C8H6OS B173960 Benzo[b]tiofeno-5-ol CAS No. 19301-35-0](/img/structure/B173960.png)

Benzo[b]tiofeno-5-ol

Descripción general

Descripción

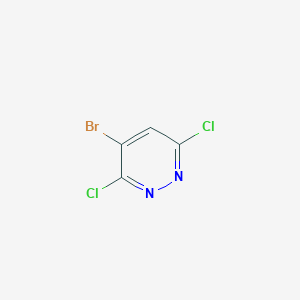

Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound with the linear formula C8H6OS . It is a derivative of benzothiophene, which is a class of heterocycles present in a large number of natural and non-natural compounds .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research due to their wide range of applicability . A one-step synthesis of benzo[b]thiophenes has been developed using an aryne reaction with alkynyl sulfides . This method involves the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-5-ol is represented by the InChI code1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H . The molecular weight is 150.2 . Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical and Chemical Properties Analysis

Benzo[b]thiophen-5-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Síntesis de benzotiofenos multisustituidos

Los benzotiofenos son una clase prometedora de compuestos organosulfurados . Se sintetizan a partir de triflatos de o -silil-arilo fácilmente disponibles y sulfuros alquínicos de una manera intermolecular de un solo paso . Este método de síntesis se ha utilizado para crear una amplia gama de benzotiofenos 3-sustituidos .

Ciencias farmacéuticas

Los benzotiofenos multisustituidos como el sertaconazol, el raloxifeno y el DNTT se han utilizado en una amplia gama de campos de investigación, incluidas las ciencias farmacéuticas . Estos compuestos tienen aplicaciones significativas en el desarrollo de nuevos fármacos y terapias .

Química de materiales

Los benzotiofenos también se utilizan en la química de materiales . Son componentes clave en la síntesis de varios materiales, contribuyendo a sus propiedades únicas .

Evaluación biológica

Los derivados de benzo[b]tiofeno-5-ol se han evaluado por su actividad biológica . Estas evaluaciones ayudan a comprender las posibles aplicaciones de estos compuestos en sistemas biológicos .

Inhibidores de enzimas humanas

Se ha descubierto que algunos derivados de Benzo[b]tiofeno-3-ol son inhibidores efectivos de enzimas humanas

Safety and Hazards

The safety information for Benzo[b]thiophen-5-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Direcciones Futuras

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, the future directions of Benzo[b]thiophen-5-ol could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

This compound is a part of the larger family of benzothiophenes, which have been found to interact with a variety of biological targets, depending on their specific substitutions

Mode of Action

Benzothiophenes are generally synthesized through an aryne reaction with alkynyl sulfides . The resulting compounds can interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Benzothiophenes, in general, have been found to have a broad range of effects, including antimicrobial, antioxidant, and anticancer activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

aureus , and antioxidant capacities . The specific effects of Benzo[b]thiophen-5-ol would depend on its targets and mode of action.

Análisis Bioquímico

Biochemical Properties

Benzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of Benzo[b]thiophen-5-ol have shown high antibacterial activity against S. aureus . These interactions are crucial in understanding the role of Benzo[b]thiophen-5-ol in biochemical reactions .

Cellular Effects

Benzo[b]thiophen-5-ol and its derivatives have demonstrated significant effects on various types of cells and cellular processes. For example, certain derivatives have shown antiproliferative activities against HT-29 and A549 cancer cell lines . These findings suggest that Benzo[b]thiophen-5-ol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzo[b]thiophen-5-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, certain derivatives of Benzo[b]thiophen-5-ol have been found to bind well to the active site of the VEGFR2 receptor .

Propiedades

IUPAC Name |

1-benzothiophen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSUVDYTBGWFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480315 | |

| Record name | benzo[b]thiophen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19301-35-0 | |

| Record name | benzo[b]thiophen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

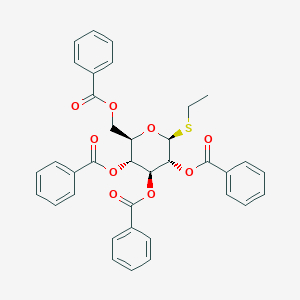

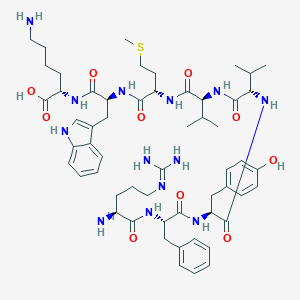

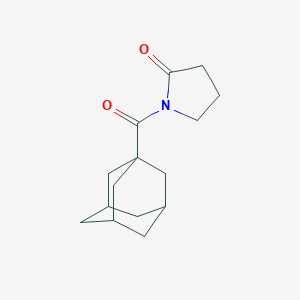

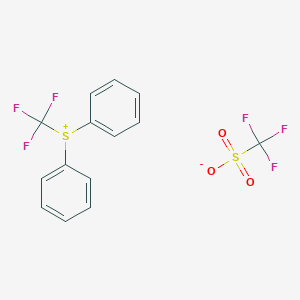

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)